molecular formula C19H24F3N7O B15119985 4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B15119985
M. Wt: 423.4 g/mol
InChI Key: MKPUDKMCCUGVMM-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.

    Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)morpholine
  • 6-Methyl-2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine

Uniqueness

4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H24F3N7O

Molecular Weight

423.4 g/mol

IUPAC Name

4-[6-methyl-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H24F3N7O/c1-13-11-16(28-7-9-30-10-8-28)26-18(23-13)29-5-3-27(4-6-29)17-12-15(19(20,21)22)24-14(2)25-17/h11-12H,3-10H2,1-2H3

InChI Key

MKPUDKMCCUGVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)N4CCOCC4

Origin of Product

United States

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